molecular formula C23H25N3O4S B4147569 2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4147569
M. Wt: 439.5 g/mol
InChI Key: OXEVLPZQCDYGPP-UHFFFAOYSA-N
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Description

2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinyl ring, a thioxo group, and methoxybenzyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the allyl, methoxybenzyl, and thioxo groups. Common reagents used in these reactions include allyl bromide, 4-methoxybenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinyl ring can be reduced to form alcohols.

    Substitution: The methoxybenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-3-(4-methoxybenzyl)-2-thioxoimidazolidin-4-one
  • N-(4-methoxyphenyl)-2-(4-methoxybenzyl)-2-thioxoimidazolidin-4-one

Uniqueness

2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-4-13-25-22(28)20(14-21(27)24-17-7-11-19(30-3)12-8-17)26(23(25)31)15-16-5-9-18(29-2)10-6-16/h4-12,20H,1,13-15H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVLPZQCDYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[1-ALLYL-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE

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